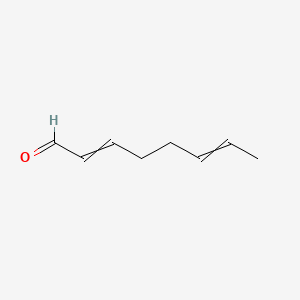
Octa-2,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a yellow liquid with a strong lemon odor and is commonly found in the essential oils of plants such as lemongrass, lemon myrtle, and lemon verbena . This compound is widely used in the flavor and fragrance industries due to its pleasant citrus scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octa-2,6-dienal can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol or nerol, which are alcohols derived from essential oils . The oxidation process typically uses reagents such as chromic acid or potassium permanganate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the continuous condensation of prenol with prenal in the presence of a catalyst . This method allows for large-scale production and is commonly used in the fragrance industry.
Analyse Des Réactions Chimiques
Types of Reactions
Octa-2,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: Reduction of this compound can yield alcohols such as geraniol or nerol.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like chromic acid or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Geraniol, nerol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octa-2,6-dienal has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industries due to its strong lemon scent
Mécanisme D'action
The mechanism of action of octa-2,6-dienal involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Octa-2,6-dienal is similar to other aldehydes such as:
Geranial: Another name for this compound, specifically the E-isomer.
Neral: The Z-isomer of this compound.
Citral: A mixture of geranial and neral.
Octa-2,4-dienal: Another aldehyde with a similar structure but different double bond positions
This compound is unique due to its strong lemon scent and its widespread use in the flavor and fragrance industries. Its antimicrobial and anti-inflammatory properties also make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
149231-57-2 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
octa-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3 |
Clé InChI |
CBXNRMOWVZUZQA-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



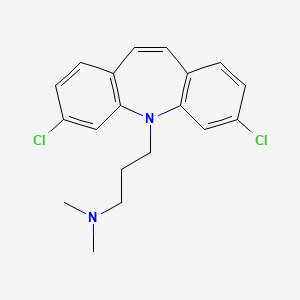
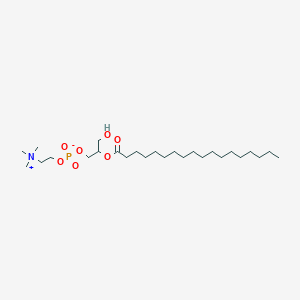
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
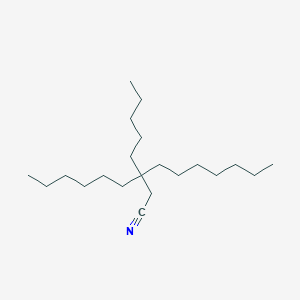


![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
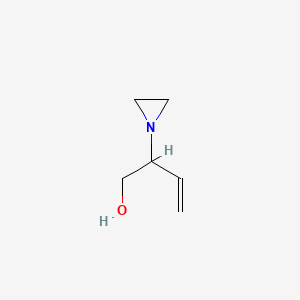
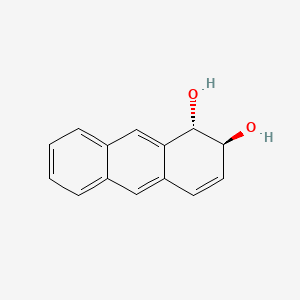
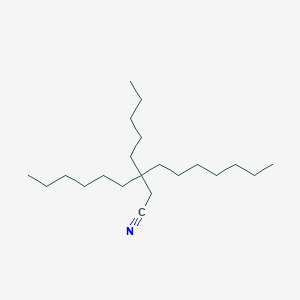
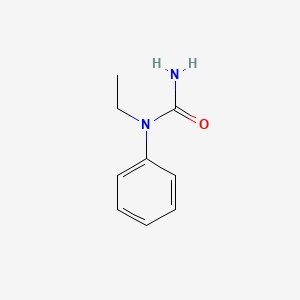
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)
